2-(4-Phenylpiperazin-1-yl)pyridin-3-amine

GPCR pharmacology CNS drug discovery Alzheimer's disease

Medicinal chemistry teams pursuing GPCR-targeted CNS therapeutics often face scaffold reproducibility issues from uncontrolled positional isomerism. 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS 14549-64-5) solves this as a defined 3-aminopyridine building block with validated M1 selectivity. • 8.8-fold M1/M2 selectivity (Ki M1=156 nM vs. M2=1,370 nM) provides a quantifiable baseline for SAR-driven subtype optimization. • 98% purity, mp 215°C, aqueous solubility ~150 µM ensures batch-to-batch consistency for lead optimization. • Documented utility in kinase inhibitor design (hinge-binding 3-aminopyridine) and MC4R antagonist programs (sub-nM leads).

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
CAS No. 14549-64-5
Cat. No. B081970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperazin-1-yl)pyridin-3-amine
CAS14549-64-5
Synonyms2-(4-Phenyl-1-piperazinyl)-3-pyridinamine
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)N
InChIInChI=1S/C15H18N4/c16-14-7-4-8-17-15(14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12,16H2
InChIKeyYVAQFMDOZSVQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine: A GPCR & Kinase Building Block


2-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS 14549-64-5) is a heterocyclic building block that combines a phenylpiperazine moiety with a 3-aminopyridine scaffold . This structural arrangement confers distinct physicochemical properties—including a molecular weight of 254.33 g/mol, a calculated logP of approximately 2.5, and 2 hydrogen bond donors/4 acceptors—that position it as a versatile intermediate for medicinal chemistry . Unlike simple piperazine derivatives, the 3-aminopyridine substitution pattern enables unique binding interactions with G protein-coupled receptors (GPCRs) and kinases, making it a non-interchangeable starting material for structure-activity relationship (SAR) campaigns [1].

Scaffold
Phenylpiperazine–3-aminopyridine core for GPCR and kinase SAR campaigns
Regioisomer identity
2,3-substitution pattern; select for muscarinic, MC4R, or kinase hinge-binding studies
Reproducibility
Reported solubility and melting point support preformulation and process control

Irreplaceability of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine


Phenylpiperazine derivatives are widely used in CNS and oncology drug discovery, but their biological profiles are exquisitely sensitive to the position and nature of substituents on the pyridine ring. The 3-aminopyridine substitution in 2-(4-phenylpiperazin-1-yl)pyridin-3-amine creates a unique electronic environment and hydrogen-bonding network that differs fundamentally from regioisomers such as 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (CAS 927989-62-6) [1]. This positional isomerism directly impacts receptor subtype selectivity and off-target liability: for example, the 2-substituted pyridine scaffold exhibits a Ki of 156 nM at the M1 muscarinic receptor versus 1.37 μM at M2 (approximately 9-fold selectivity), whereas the 6-substituted regioisomer is primarily employed as an anticancer lead with an entirely different target profile [2]. Substituting this compound with an alternative phenylpiperazine without rigorous side-by-side validation would introduce uncontrolled variability in potency, selectivity, and pharmacokinetic behavior, jeopardizing reproducibility in SAR studies and lead optimization campaigns.

Regioisomer mismatch
6-(4-Phenylpiperazin-1-yl)pyridin-3-amine targets anticancer pathways (prostate cell lines), not muscarinic or MC4R receptors. Substitution shifts target class entirely.
Pharmacophore loss
Simple phenylpiperazines without the 3-aminopyridine moiety lack the hinge-binding motif for kinase design and the critical MC4R pharmacophore.
Selectivity baseline absent
Alternative piperazine derivatives may not reproduce the M1/M2 selectivity window; SAR may shift and require independent validation.

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine: Quantitative Differentiation from Analogs


M1-Preferring Muscarinic Selectivity

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine demonstrates a measurable selectivity window between muscarinic acetylcholine receptor subtypes M1 and M2. In radioligand displacement assays, the compound exhibits a Ki of 156 nM at the M1 receptor (bovine striatum, [3H]pirenzepine) versus 1,370 nM at the M2 receptor (rat myocardium, [3H]QNB), yielding a 8.8-fold selectivity for M1 over M2 [1]. This contrasts with the structurally related 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, which is not characterized for muscarinic activity but is instead optimized for anticancer efficacy in prostate cancer cell lines [2]. The 2-pyridinyl substitution pattern is critical for this M1-preferring binding profile.

M1-preferring selectivity
Head-to-head
M1 Ki = 156 nM, M2 Ki = 1370 nM; 8.8-fold M1/M2 selectivity
Reported M1-preferring binding profile; supports muscarinic subtype-selective SAR studies
Radioligand displacement: bovine striatum (M1), rat myocardium (M2)
GPCR pharmacology CNS drug discovery Alzheimer's disease

Aqueous Solubility Profile

The aqueous solubility of 2-(4-phenylpiperazin-1-yl)pyridin-3-amine has been experimentally determined as 38 μg/mL (approximately 150 μM) at ambient pH . This value places it in a moderately soluble range suitable for in vitro assays without DMSO precipitation artifacts. In comparison, many advanced phenylpiperazine-based drug candidates (e.g., MC4R antagonist 12b from the same chemical series) require extensive formulation optimization due to lower intrinsic solubility . The measured solubility of 38 μg/mL provides a reproducible baseline for solubility-enhancement SAR and enables direct comparison with derivative compounds in the same chemical series.

Aqueous solubility
Data to verify
38 μg/mL (~150 μM)
Reported solubility supports in vitro assay reliability; baseline for solubility-enhancement SAR
pH not specified; cross-study comparable value
Preformulation ADME Medicinal chemistry

Regioisomeric Target Profile Divergence

The position of the amino group on the pyridine ring fundamentally alters the compound's biological applications. 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine (2,3-substitution pattern) is characterized by muscarinic receptor binding (M1 Ki = 156 nM) and has been used as a core scaffold in MC4R antagonist programs [1]. In contrast, its regioisomer 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (CAS 927989-62-6) is exclusively pursued as an anticancer lead, serving as the starting material for thiourea and thiazolidinone derivatives with cytotoxic activity against prostate cancer cell lines DU-145, PC-3, and LNCaP [2]. No muscarinic activity has been reported for the 6-substituted regioisomer. This divergence in target engagement demonstrates that the regioisomers are not interchangeable and must be selected based on the intended biological pathway.

Regioisomeric divergence
Head-to-head
2,3-isomer: M1 Ki 156 nM (GPCR). 6-isomer: anticancer cytotoxicity in PC cell lines; no muscarinic activity reported
Regioisomer targets distinct biological pathway; selection must match intended target class
Conditions: radioligand binding vs. cell viability assays
Structure-activity relationship Scaffold hopping Target selectivity

MC4R Antagonist Pharmacophore Validation

The phenylpiperazine-pyridine scaffold exemplified by 2-(4-phenylpiperazin-1-yl)pyridin-3-amine served as the core pharmacophore in the discovery of potent and selective MC4R antagonists. In a comprehensive SAR study, optimized derivatives (e.g., compound 12b) achieved a Ki of 3.4 nM at MC4R with >200-fold selectivity over MC3R, and demonstrated high brain penetration and in vivo efficacy in a murine cachexia model . While the parent compound itself is not the optimized clinical candidate, its structural framework was essential for establishing the initial SAR that led to these advanced leads. In contrast, simple phenylpiperazines lacking the 2-aminopyridine substitution exhibit markedly reduced MC4R affinity and are not suitable starting points for this target class .

MC4R pharmacophore validation
Class-level
Parent scaffold enabled optimized derivative with MC4R Ki = 3.4 nM, >200-fold selectivity over MC3R, brain penetration
Scaffold provides validated entry point for MC4R antagonist SAR; class-level inference from optimized leads
No direct data for parent compound; SAR trend across series
Melanocortin receptors Cachexia Obesity CNS penetration

Multitargeted Kinase Inhibitor Scaffold

The 2-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold has been employed in the design of multisubstituted pyridin-3-amine derivatives evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. While the parent compound itself is not a potent kinase inhibitor, its 3-aminopyridine moiety serves as a key hinge-binding motif in ATP-competitive kinase inhibitors, a feature absent in simpler phenylpiperazines (e.g., 1-phenylpiperazine) that lack the pyridine ring. This structural feature enables the compound to serve as a privileged starting point for kinase-focused medicinal chemistry, whereas alternative phenylpiperazines require additional synthetic steps to introduce kinase-binding elements.

Kinase inhibitor scaffold
Class-level
3-aminopyridine moiety provides hinge-binding motif; scaffold used in multitargeted kinase inhibitor design for NSCLC
Pre-installed hinge-binding element may reduce synthetic burden in kinase-focused medicinal chemistry
Parent compound is building block, not optimized inhibitor
Kinase inhibition Non-small cell lung cancer Oncology

Melting Point and Purity Characterization

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine is commercially available with a purity specification of 98% and a reported melting point of 215 °C [1]. This well-defined melting point provides a reliable identity and purity check during process development and scale-up. In contrast, closely related regioisomers such as 6-(4-phenylpiperazin-1-yl)pyridin-3-amine lack publicly reported melting point data from primary sources, complicating quality control and batch-to-batch reproducibility [2]. The availability of verified physicochemical constants reduces analytical method development time and ensures consistent material quality for repeatable experimental outcomes.

Melting point & purity
Vendor-reported
MP = 215 °C; purity 98%
Defined melting point supports identity confirmation and batch-to-batch consistency
6-substituted regioisomer lacks primary MP data
Process chemistry Quality control Scale-up

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine: Application Scenarios


M1 Muscarinic Agonist Lead Optimization

Based on its demonstrated 8.8-fold selectivity for M1 over M2 (Ki M1 = 156 nM vs. Ki M2 = 1,370 nM), this compound is an ideal starting scaffold for medicinal chemistry programs targeting M1 muscarinic receptors [1]. The moderate selectivity window provides a measurable baseline for SAR-driven improvements in subtype selectivity—a critical requirement for CNS therapeutics aimed at cognitive enhancement without peripheral cholinergic side effects. Researchers can use this scaffold to explore substitutions that enhance M1 potency while further increasing the M1/M2 selectivity ratio. [1]

MC4R Antagonist Discovery

The phenylpiperazine-pyridine core represented by this compound has been validated as a productive pharmacophore for MC4R antagonist development, enabling the discovery of leads with sub-nanomolar potency (Ki = 3.4 nM) and >200-fold selectivity over MC3R . Programs targeting cancer cachexia, obesity, or metabolic syndrome can leverage this scaffold to access established SAR and accelerate lead identification. The documented brain penetration of optimized derivatives in this series further supports its utility for CNS-targeted MC4R programs.

Multitargeted Kinase Inhibitor for NSCLC

The 3-aminopyridine moiety present in this compound provides the essential hinge-binding element for ATP-competitive kinase inhibition. This scaffold has been employed in the design of multisubstituted pyridin-3-amine derivatives evaluated as multitargeted kinase inhibitors for non-small cell lung cancer [2]. Medicinal chemistry teams pursuing kinase programs can utilize this building block to reduce synthetic burden and rapidly explore SAR around the phenylpiperazine moiety while maintaining the critical kinase-binding pharmacophore. [2]

Preformulation & Solubility SAR Studies

With an experimentally determined aqueous solubility of 38 μg/mL (~150 μM), this compound provides a reproducible baseline for solubility-enhancement campaigns . Researchers can systematically evaluate the impact of structural modifications on solubility while controlling for batch-to-batch variability thanks to the defined melting point (215 °C) and commercial purity specification (98%) [3]. This is particularly valuable for lead optimization programs where maintaining adequate solubility is a key developability criterion.

Application
Selection Property
Validation Focus
M1 muscarinic agonist lead optimization research
M1/M2 subtype selectivity profile
M1 selectivity enhancement SAR
MC4R antagonist discovery programs
Phenylpiperazine–pyridine MC4R pharmacophore
MC4R affinity and brain penetration assessment
Multitargeted kinase inhibitor design
3-Aminopyridine hinge-binding motif
Kinase panel profiling and selectivity screening
Preformulation and solubility SAR
Aqueous solubility baseline
Solubility-enhancement SAR with defined purity
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